2-Methoxyfuran: A Core Chemical Properties Guide
2-Methoxyfuran: A Core Chemical Properties Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical properties of 2-methoxyfuran. It includes a detailed summary of its physical and chemical characteristics, experimental protocols for its synthesis and characterization, and a mechanistic illustration of its reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.
Chemical Properties
2-Methoxyfuran is a heterocyclic organic compound that serves as a versatile intermediate in organic synthesis. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆O₂ | [1][2] |
| Molecular Weight | 98.10 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Sweet, aromatic | [3] |
| Boiling Point | 110-111 °C | [4] |
| Density | 1.065 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.447 | [2] |
| Flash Point | 10 °C (50 °F) | [2] |
| Solubility | Soluble in organic solvents, moderately soluble in water. | [3] |
| CAS Number | 25414-22-6 | [1][2] |
Experimental Protocols
Synthesis of 2-Methoxyfuran
The synthesis of 2-methoxyfuran is typically achieved through a two-step process involving the formation of 2,5-dimethoxy-2,5-dihydrofuran from furan, followed by its acid-catalyzed pyrolysis.
Step 1: Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran
This procedure is adapted from a method utilizing the electrochemical oxidation of furan in methanol.[5]
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Materials:
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Furan
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Methanol (anhydrous)
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Ammonium bromide (as an electrolyte)
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Undivided electrochemical cell with a platinum anode and a graphite cathode
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Power supply
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Magnetic stirrer and stir bar
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Rotary evaporator
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Distillation apparatus
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-
Procedure:
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In an undivided electrochemical cell equipped with a platinum anode and a graphite cathode, prepare a solution of furan (1 mol) in anhydrous methanol (250 mL) containing ammonium bromide (0.05 mol) as the electrolyte.
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Cool the cell in an ice bath and stir the solution.
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Apply a constant current of 1 A to the cell. The progress of the reaction can be monitored by gas chromatography.
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After the complete consumption of furan, discontinue the electrolysis.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The resulting residue is distilled under vacuum to yield 2,5-dimethoxy-2,5-dihydrofuran.
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Step 2: Acid-Catalyzed Pyrolysis of 2,5-Dimethoxy-2,5-dihydrofuran to 2-Methoxyfuran
This protocol is based on the method described by D'Alelio, G. F., et al. (1959).
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Materials:
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2,5-Dimethoxy-2,5-dihydrofuran
-
Phosphoric acid (as a catalyst)
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Distillation apparatus with a fractionating column
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Heating mantle
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Ice bath
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-
Procedure:
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Set up a distillation apparatus with a heating mantle and a fractionating column.
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Place 2,5-dimethoxy-2,5-dihydrofuran (0.5 mol) and a catalytic amount of phosphoric acid (e.g., 0.1% by weight) in the distillation flask.
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Heat the mixture gently. The pyrolysis reaction will occur, leading to the elimination of one molecule of methanol.
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2-Methoxyfuran will distill over as a colorless liquid. Collect the fraction boiling at 110-111 °C.
-
The collected product should be stored in a cool, dark place.
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Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:
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Prepare a solution of 2-methoxyfuran (approximately 10-20 mg) in deuterated chloroform (CDCl₃, approximately 0.6 mL) in a clean, dry 5 mm NMR tube.
-
Cap the tube and gently invert it several times to ensure a homogeneous solution.
-
-
¹H NMR Acquisition Parameters:
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Spectrometer: 400 MHz
-
Solvent: CDCl₃
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Temperature: 298 K
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
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Number of Scans: 16
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Relaxation Delay: 1.0 s
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Acquisition Time: ~4 s
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Spectral Width: ~16 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz
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Solvent: CDCl₃
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Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
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Number of Scans: 1024
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Relaxation Delay: 2.0 s
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Acquisition Time: ~1.5 s
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Spectral Width: ~240 ppm
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2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation:
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As 2-methoxyfuran is a liquid, the spectrum can be obtained directly using a liquid cell or an Attenuated Total Reflectance (ATR) accessory.
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For a liquid cell, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
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For ATR, place a drop of the neat liquid directly onto the ATR crystal.
-
-
FTIR Acquisition Parameters:
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Spectrometer: FTIR spectrometer equipped with a DTGS detector.
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Mode: Transmittance or Absorbance.
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 32.
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Background: A background spectrum of the empty cell or clean ATR crystal should be collected prior to the sample measurement.
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2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation:
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Prepare a dilute solution of 2-methoxyfuran (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or methanol.
-
-
GC-MS Conditions:
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Gas Chromatograph: Agilent 7890A or equivalent.
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Mass Spectrometer: Agilent 5975C or equivalent.
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Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Inlet Temperature: 250 °C.
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Injection Volume: 1 µL.
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Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 min.
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Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
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Ion Source Temperature: 230 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 35-300.
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Reactivity and Mechanistic Pathways
2-Methoxyfuran is an electron-rich diene and readily participates in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles. A common example is its reaction with maleic anhydride.
Caption: Diels-Alder reaction of 2-methoxyfuran with maleic anhydride.
The reaction proceeds through a concerted mechanism, where the new carbon-carbon bonds are formed simultaneously. The electron-donating methoxy group on the furan ring increases the energy of the highest occupied molecular orbital (HOMO), facilitating the reaction with the electron-deficient dienophile. The reaction typically yields the exo adduct as the major product due to steric hindrance in the endo transition state.
Experimental Workflow: Diels-Alder Reaction
References
- 1. 2,5-Dihydro-2,5-dimethoxyfuran synthesis - chemicalbook [chemicalbook.com]
- 2. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
